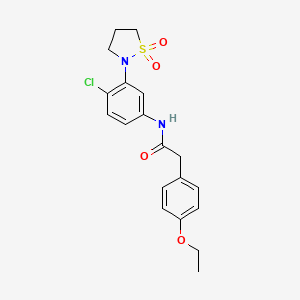

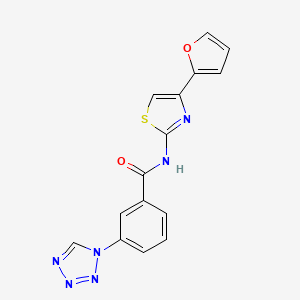

N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, also known as Furosemide, is a potent diuretic drug used to treat edema and hypertension. It is a sulfonamide loop diuretic that inhibits the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. Furosemide has been widely used in clinical practice due to its rapid onset of action and potent diuretic effect.

Scientific Research Applications

Synthesis and Characterization

- A study focused on synthesizing novel heterocyclic compounds related to N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide. These compounds were characterized using various spectroscopic methods and were tested for antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (Patel, Patel, & Shah, 2015).

Molecular and Electronic Characterization

- A 2022 study synthesized a thiazole-based heterocyclic amide and characterized its structure through spectroscopy and single-crystal X-ray diffraction. The compound's antimicrobial activity against various microorganisms was assessed, highlighting its potential in pharmaceutical applications (Cakmak et al., 2022).

Applications in Organic Materials

- Research in 2013 introduced new furan and benzochalcogenodiazole based monomers, designed via a donor–acceptor approach. The study explored their electrochemical polymerization and optical properties, indicating potential applications in the development of organic materials (İçli-Özkut et al., 2013).

Electrophilic Substitution Reactions

- A 2017 study explored the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, derived from furan-2-carboxamide. The compound underwent various electrophilic substitution reactions, which could be significant in developing new synthetic methodologies (El’chaninov & Aleksandrov, 2017).

Antimicrobial and Anticancer Activities

- A study in 2018 synthesized chalcone-based heterocyclic compounds and evaluated their antimicrobial and anticancer activities. This research underscores the potential of furan-2-yl derivatives in developing new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Adenosine Receptors Selectivity

- Research in 2013 investigated benzamide and furamide analogues linked to thiazole, revealing their high affinity for adenosine receptors. This could have implications in developing selective adenosine receptor ligands for various therapeutic applications (Inamdar et al., 2013).

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6O2S/c22-14(10-3-1-4-11(7-10)21-9-16-19-20-21)18-15-17-12(8-24-15)13-5-2-6-23-13/h1-9H,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKSIBIONDGFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)

![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetonitrile](/img/structure/B2420000.png)

![6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2420003.png)

![Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2420005.png)